4-Methylbenzylamine

概要

説明

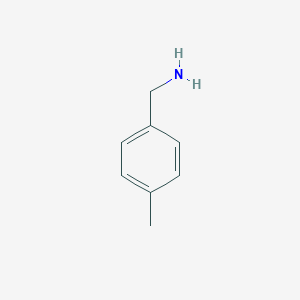

4-Methylbenzylamine (CAS 104-84-7) is a primary aromatic amine with the chemical formula C₈H₁₁N. It consists of a benzylamine backbone substituted with a methyl group at the para position of the benzene ring. Key properties include:

- Physical State: Colorless to yellow liquid

- Boiling Point: 195°C

- Density: 0.9666 g/cm³ at 20°C

- Refractive Index: 1.534 (lit.)

- Solubility: Slightly soluble in water .

This compound is widely used in organic synthesis, particularly in coupling reactions to form imines and amides, and as a precursor for bioactive molecules such as anticonvulsants . Its methyl group confers unique electronic and steric properties, influencing reactivity in catalysis and photochemical applications .

準備方法

Catalytic Hydrogenation of Nitriles and Nitro Compounds

The reduction of nitriles or nitro derivatives to primary amines represents a cornerstone in 4-methylbenzylamine synthesis. Raney nickel (Raney Ni) emerges as a critical catalyst due to its high activity, selectivity, and reusability.

Hydrogenation of 4-Methylbenzonitrile

4-Methylbenzonitrile undergoes hydrogenation under moderate conditions to yield this compound. In a representative procedure:

-

Conditions : 45–50°C, 1.0 MPa hydrogen pressure, 5 mol% Raney Ni catalyst .

-

Outcome : Near-quantitative conversion (99.5% purity) with no detectable byproducts .

This method benefits from the catalyst’s stability; Raney Ni retains >95% activity after 30 reuse cycles, minimizing production costs .

Reduction of Nitro Derivatives

Nitro intermediates, such as 4-nitro-N-methylbenzylamine, are reduced to amines via hydrogenation. For example:

-

Substrate : 4-Nitro-N-methylbenzylamine in ethanol.

-

Result : 99.5% product purity with total yields exceeding 92% .

Acetylation-Nitration-Deprotection Sequences

Protective group strategies enhance regioselectivity and yield in multi-step syntheses.

Acetyl Protection and Nitration

N-Methylbenzylamine is acetylated to prevent unwanted side reactions during nitration:

Subsequent nitration with nitrosonitric acid at -5°C achieves 95% yield of 4-nitro-N-methyl-N-acetyl benzylamine .

Deprotection and Final Reduction

Hydrolysis of the acetyl group followed by hydrogenation yields the target amine:

Industrial-Scale Production and Process Optimization

Pilot-scale experiments validate the scalability of laboratory methods.

Large-Scale Acetylation and Nitration

Cost-Efficient Catalyst and Solvent Recycling

-

Acetic acid recovery : Underpressure distillation reclaims >90% of acetic acid for reuse .

-

Catalyst reuse : Raney Ni maintained 95% efficiency after 15 cycles in hydrogenation steps .

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for dominant methods:

| Method | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nitrile Hydrogenation | Raney Ni | 45–50 | 1.0 | 99.5 | 99.5 |

| Nitro Reduction | Raney Ni | 50 | 1.0 | 92 | 99.5 |

| Pilot-Scale Acetylation | – | 140 | Ambient | 98 | 99.8 |

Environmental and Economic Considerations

Waste Reduction

-

Solvent recycling : Ethanol and acetic acid recovery reduce raw material costs by 30–40% .

-

Low effluent : Neutralization of nitration byproducts with sodium hydroxide minimizes acidic waste .

Catalyst Longevity

Raney Ni’s durability (30+ cycles) lowers catalyst replacement frequency, contributing to a 20% reduction in production costs .

化学反応の分析

4-Methylbenzylamine undergoes various chemical reactions, including:

Substitution: The amine group can participate in nucleophilic substitution reactions.

Condensation: It can react with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium cyanoborohydride, hydrogen gas with catalysts.

Acylating agents: Acyl chlorides.

Major products formed from these reactions include 4-methylbenzaldehyde, amides, and imines .

科学的研究の応用

Pharmaceutical Applications

4-MBZ has demonstrated potential in various pharmaceutical applications:

- Anticonvulsants : It is utilized in the synthesis of anticonvulsant drugs due to its biological activity.

- Appetite Regulation : Research has shown that 4-MBZ stimulates hyperphagia (increased food intake) in animal models, counteracting the hypophagic effects induced by amphetamines. This suggests its potential use in appetite regulation therapies .

Case Study: Appetite Stimulation

In a study involving mice, 4-MBZ was administered intracerebroventricularly (i.c.v.), resulting in a significant increase in food consumption—up to 190% over control levels after a 4-hour fasting period. The effective dose (ED50) was found to be approximately 8.3 µg per mouse . The compound's mechanism appears to involve modulation of Shaker-like potassium channels in the brain, which are implicated in appetite regulation.

Beyond its pharmaceutical applications, 4-MBZ exhibits notable biological activities:

- Antimicrobial Properties : Complexes formed from 4-MBZ have been screened for biological activity against various pathogens, including Candida albicans and Salmonella typhi. These complexes were synthesized using Schiff bases derived from 4-MBZ .

Case Study: Antimicrobial Activity

A study synthesized metal complexes using 4-MBZ as a ligand. The resulting compounds showed significant antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, indicating the compound's versatility in drug development .

Other Scientific Applications

- Chemical Synthesis : As a building block in organic synthesis, 4-MBZ is used to create various derivatives and complex molecules.

- Neuropharmacology : Investigations into its effects on neurophysiological responses suggest it may have therapeutic potential for conditions related to appetite and weight management .

Summary Table of Applications

| Application Area | Specific Uses | Findings/Notes |

|---|---|---|

| Pharmaceuticals | Anticonvulsants | Significant biological activity; potential appetite regulation |

| Biological Activity | Antimicrobial agents | Effective against Candida albicans, Salmonella typhi |

| Chemical Synthesis | Building block for organic compounds | Utilized in various synthetic pathways |

| Neuropharmacology | Appetite modulation | Modulates potassium channels; hyperphagic effects observed |

作用機序

The mechanism by which 4-Methylbenzylamine exerts its effects involves its interaction with specific molecular targets. For instance, it stimulates food consumption by acting on brain Shaker-like Kv1.1 channels . This interaction modulates the activity of these channels, leading to changes in neuronal signaling and behavior.

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers: 2-Methylbenzylamine and 3-Methylbenzylamine

The position of the methyl group significantly impacts reactivity due to steric and electronic effects. Studies on photocatalytic oxidation using the PCN/BiOCl polymer-based heterojunction revealed:

| Amine | Conversion Rate (%) | Selectivity (%) |

|---|---|---|

| 4-Methylbenzylamine | 100 | High |

| 3-Methylbenzylamine | 83.9 | Moderate |

| 2-Methylbenzylamine | 76.6 | Lower |

The para-substituted isomer (4-methyl) exhibits superior conversion due to reduced steric hindrance and optimal electronic activation of the benzylic C–H bond .

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups

In oxidative coupling reactions catalyzed by TiO₂-S , substituents alter reaction pathways:

- 4-Methoxybenzylamine : The electron-donating methoxy group accelerates aldehyde formation, leading to faster imine synthesis but poor selectivity in cross-coupling with benzylamine (~1:1:1:1 product distribution) .

- 4-Chlorobenzylamine : The electron-withdrawing chlorine group decreases nucleophilicity, reducing coupling efficiency compared to this compound .

Heterocyclic and Aliphatic Analogs

- Thiophen-2-ylmethanamine : Achieves 98% yield in cross-coupling with aniline using Cu/HMPC , outperforming this compound in selectivity due to heterocyclic stabilization of intermediates .

- Aliphatic Amines (e.g., cyclohexylamine) : Lower reactivity in amide coupling reactions compared to aromatic amines like this compound, attributed to weaker π-interactions with catalysts .

Reactivity in Catalytic Systems

Cu/HMPC-Catalyzed Coupling

This compound couples efficiently with aniline to form (E)-N-(4-methylbenzylidene)aniline (yield >90%), outperforming AuNPs/SBA-NH₂ and Cs/MnOx catalysts. The methyl group enhances substrate binding to the catalyst’s active sites .

Photocatalytic Oxidation

Under visible light with TiO₂-S, this compound shows 95% imine yield in cross-coupling with benzylamine. However, competing self-coupling (22–28% yield) limits selectivity, a challenge less pronounced in methoxy-substituted analogs .

生物活性

4-Methylbenzylamine (4-MBZ) is an aromatic amine that has garnered attention for its significant biological activity, particularly regarding its effects on food consumption and potential therapeutic applications. This article provides a detailed overview of the biological activity of 4-MBZ, supported by research findings, data tables, and case studies.

- Molecular Formula : CHN

- Molecular Weight : 135.21 g/mol

- Appearance : Clear to slightly yellow liquid

- Melting Point : 12-13 °C

- Boiling Point : 195 °C

- Solubility : Slightly soluble in water

- Density : 0.952 g/mL at 25 °C

Research indicates that 4-MBZ stimulates hyperphagia (increased food intake) in animal models, particularly in mice. This effect is hypothesized to occur through the modulation of Shaker-like Kv1.1 potassium channels in the brain, which play a crucial role in appetite regulation. The compound counteracts the hypophagic effects induced by amphetamine and its parent compound benzylamine, suggesting a unique pharmacological profile.

Key Findings from Research Studies

-

Hyperphagic Response :

- In studies involving starved mice, administration of 4-MBZ resulted in a hyperphagic response with an increase in food consumption by up to 190% compared to controls after intracerebroventricular (i.c.v.) injection .

- The effective dose (ED) for inducing this response was determined to be approximately 8.3 μg/mouse , demonstrating its potency .

-

Counteraction of Amphetamine Effects :

- 4-MBZ significantly reduced the hypophagic effects caused by amphetamine (AMPH), suggesting its potential use in managing appetite disorders .

- It was found that pretreatment with antisense oligodeoxyribonucleotide (aODN) targeting Kv1.1 channels reduced the hyperphagic effect by over 60% , indicating the importance of these channels in mediating the effects of 4-MBZ .

- Effects on Motor Activity :

Table: Comparative Biological Activity of Related Compounds

| Compound Name | Key Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Hyperphagia; counteracts hypophagia from AMPH | Modulation of Kv1.1 channels |

| Benzylamine | Hypophagia; reduces food intake | Kv1.1 channel blockade |

| Amphetamine | Hypophagia; increases energy expenditure | Stimulation of dopaminergic pathways |

Synthesis and Characterization of Schiff Base Complexes

Recent studies have explored the synthesis of Schiff base complexes derived from 4-MBZ, which have demonstrated various biological activities:

- Antimicrobial Activity : Schiff bases synthesized from 4-MBZ showed significant antibacterial properties against pathogens like Candida albicans, Bacillus subtilis, and Salmonella typhi . These findings suggest potential applications in developing new antimicrobial agents.

- Anti-inflammatory Effects : Some metal complexes formed with 4-MBZ exhibited anti-inflammatory properties, indicating their potential therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity 4-Methylbenzylamine and its derivatives in laboratory settings?

- Methodology : The slow evaporation solution growth method is widely used. For example, 4-methylbenzylammonium chloride hemihydrate crystals (C₈H₁₂N⁺·Cl⁻·0.5H₂O) are synthesized by reacting this compound (99.9% purity) with hydrochloric acid at 37°C. Crystallization occurs over 15 days, yielding high-quality crystals (1×1×1 mm³) suitable for structural analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology :

- FTIR : Confirms protonation of the amine group (e.g., NH₂ → NH₃⁺ in 4-methylbenzylammonium chloride) .

- ¹H NMR : Detects chemical shifts due to structural changes. For example, NH₂ protons shift from 1.42 ppm (pure amine) to 8.278 ppm (protonated form), while methylene protons shift from 3.795 ppm to 4.015 ppm .

- UV-Vis : Determines optical properties, with a transmission window between 261–1100 nm for crystalline derivatives .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodology : High-purity precursors (e.g., Sigma Aldrich, 99.9%) are used, and purity is confirmed via NMR integration, elemental analysis, and chromatographic techniques (e.g., HPLC). For crystalline derivatives, single-crystal X-ray diffraction provides structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Classified as a Dangerous Good for transport. Use fume hoods, personal protective equipment (PPE), and adhere to institutional guidelines for amine handling. Protonation reduces volatility, mitigating inhalation risks .

Advanced Research Questions

Q. What is the role of this compound in chemoselective oxidative cross-coupling reactions with other primary amines?

- Methodology : A Cu(I)/topaquinone-like co-catalytic system enables aerobic oxidation. For example, equimolar this compound and 1-ethylpropylamine in methanol under air yield cross-coupled imines (97% yield). Real-time ¹H NMR monitors reaction progression, showing initial homo-coupling followed by cross-coupling dominance .

Q. How can researchers resolve contradictory data in reaction mechanisms involving this compound, such as competing homo- vs. cross-coupling pathways?

- Methodology : Kinetic studies using ¹H NMR reveal time-dependent product evolution. For instance, homo-coupling product B forms first but converts to cross-coupled product A after 10 hours. Excess alkylating amines do not favor A, suggesting nucleophilic attack on a Schiff base intermediate (1’ox) drives selectivity .

Q. What are the nonlinear optical (NLO) properties of this compound derivatives, and how do they compare to benchmark materials?

- Findings :

| Property | Value/Observation | Reference |

|---|---|---|

| χ³ (nonlinear susceptibility) | Higher than some reported crystals | |

| Absorption | Saturable absorption | |

| Refractive behavior | Self-defocusing effect |

- Methodology : Z-scan analysis under laser irradiation quantifies NLO parameters, with comparisons to literature values .

Q. How does protonation of this compound influence its reactivity in coordination chemistry?

- Methodology : Protonation (e.g., with HCl) alters electron density at the NH₂ group, enabling coordination with transition metals. NMR chemical shifts (e.g., NH₃⁺ at 8.278 ppm) and FTIR confirm protonation, facilitating applications in Ru-complex synthesis for catalytic studies .

Q. What strategies optimize atom economy in this compound-mediated imine synthesis?

- Methodology : Copper acetate (0.4 mol%) and reduced organocatalyst (1red, 4 mol%) in methanol under air achieve 97% yield. Stepwise catalyst addition minimizes byproducts, validated by ¹³C NMR .

Q. How do steric and electronic effects of this compound influence its selectivity in multicomponent reactions?

- Methodology : Comparative studies with substituted benzylamines (e.g., 4-fluorobenzylamine) show that the methyl group enhances steric hindrance, favoring electrophilic aromatic substitution over nucleophilic pathways. DFT calculations and Hammett plots quantify electronic effects .

Q. Key Data Contradictions and Resolutions

-

Contradiction : Initial dominance of homo-coupling vs. cross-coupling in aerobic oxidation .

-

Contradiction : Role of Cu(I) vs. Cu(II) in catalytic cycles .

- Resolution : Cu(II) stabilizes intermediates in aerobic conditions, while Cu(I) facilitates electron transfer. Redox cycling between Cu(I)/Cu(II) is critical for maintaining catalytic activity .

特性

IUPAC Name |

(4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMTSWYPNXFHGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059306 | |

| Record name | Benzenemethanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS] | |

| Record name | 4-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 4-Methylbenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11179 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

104-84-7 | |

| Record name | 4-Methylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanamine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。